2-(naphthalen-1-yl)-N-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
Overview
Description
2-(naphthalen-1-yl)-N-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that features a naphthalene ring, a nitrophenyl group, and a dioxo-dihydro-isoindole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-1-yl)-N-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Isoindole Core: This can be achieved through the cyclization of an appropriate phthalic anhydride derivative with an amine.
Introduction of the Naphthalene Group: This step involves the coupling of the naphthalene moiety to the isoindole core, often using a palladium-catalyzed cross-coupling reaction.
Nitration: The nitrophenyl group is introduced via nitration, typically using a mixture of concentrated nitric acid and sulfuric acid.
Final Coupling: The final step involves coupling the nitrophenyl group to the isoindole-naphthalene intermediate under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(naphthalen-1-yl)-N-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group.
Substitution: Electrophilic or nucleophilic substitution reactions can be performed on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The primary product is the corresponding amine.
Substitution: Depending on the substituent, products can vary widely, including halogenated derivatives or substituted amines.
Scientific Research Applications
2-(naphthalen-1-yl)-N-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific proteins or enzymes.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.
Mechanism of Action
The mechanism of action of 2-(naphthalen-1-yl)-N-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide depends on its specific application. In biological systems, it may interact with proteins or enzymes, altering their function. The nitrophenyl group can participate in electron transfer reactions, while the isoindole core can engage in π-π stacking interactions with aromatic amino acids in proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-nitrophenyl)-4-naphthalen-1-yl-5-phenyl-1H-imidazole
- 1-(4-methyl-3-nitrophenyl)-2-(naphthalen-1-ylamino)ethanone
Uniqueness
2-(naphthalen-1-yl)-N-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is unique due to its combination of a naphthalene ring, a nitrophenyl group, and an isoindole core. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-naphthalen-1-yl-N-(3-nitrophenyl)-1,3-dioxoisoindole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15N3O5/c29-23(26-17-7-4-8-18(14-17)28(32)33)16-11-12-20-21(13-16)25(31)27(24(20)30)22-10-3-6-15-5-1-2-9-19(15)22/h1-14H,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCWYAONLDZHSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)NC5=CC(=CC=C5)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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